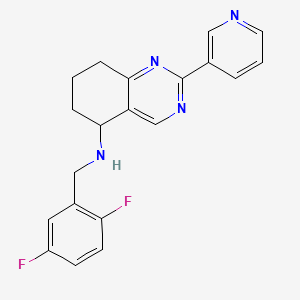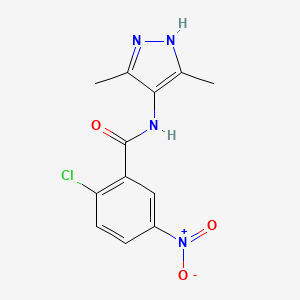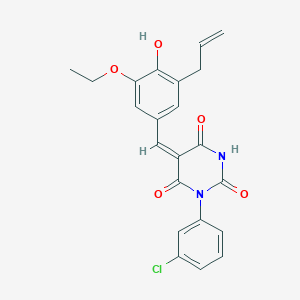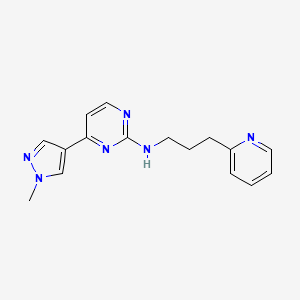![molecular formula C21H36N2O B3921593 3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide](/img/structure/B3921593.png)
3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide
描述
3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. Memantine is an NMDA receptor antagonist that is used to regulate the activity of glutamate, a neurotransmitter that is involved in learning and memory.
作用机制
3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide works by blocking the activity of the NMDA receptor, which is involved in the regulation of glutamate, a neurotransmitter that is involved in learning and memory. By blocking the activity of the NMDA receptor, this compound can regulate the activity of glutamate and improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can improve cognitive function, reduce the progression of Alzheimer's disease, and improve the quality of life for patients with Alzheimer's disease. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of other neurological disorders.
实验室实验的优点和局限性
One advantage of using 3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide in lab experiments is that it has been extensively researched and has a well-established mechanism of action. This compound is also relatively safe and has few side effects. However, one limitation of using this compound in lab experiments is that it is a drug that is used to treat Alzheimer's disease, and therefore may not be relevant to other neurological disorders.
未来方向
There are a number of future directions for research on 3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide. One direction is to investigate the potential therapeutic effects of this compound in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and epilepsy. Another direction is to investigate the potential neuroprotective effects of this compound, which may be beneficial in the treatment of other neurological disorders. Additionally, future research could investigate the potential use of this compound in combination with other drugs to improve its therapeutic effects.
科学研究应用
3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide has been extensively researched for its potential therapeutic effects in Alzheimer's disease. Studies have shown that this compound can improve cognitive function and reduce the progression of Alzheimer's disease. This compound has also been studied for its potential therapeutic effects in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and epilepsy.
属性
IUPAC Name |
3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O/c1-19-10-17-11-20(2,13-19)15-21(12-17,14-19)18(24)22-7-4-16-5-8-23(3)9-6-16/h16-17H,4-15H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZFBVVEIXNAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCC4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B3921520.png)

![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3921543.png)
![4-(2-ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3921545.png)
![4-(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}phenoxy)-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B3921548.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-{[2-(2-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinamine](/img/structure/B3921555.png)
![N-(3-pyridinylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B3921556.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylmethanamine](/img/structure/B3921562.png)
![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3921568.png)



![2-(3-chlorophenyl)-4-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3921610.png)